Regulatory Identification: Azithromycin N-Oxide is the Exclusive USP/EP Marker for Oxidative Degradation
Azithromycin N-Oxide is unambiguously defined in both USP and EP monographs as 'Impurity L' and 'Azithromycin N-Oxide' . This is a critical distinction from other named impurities, such as Impurity J (Desosaminylazithromycin) or Impurity I (N-Demethylazithromycin) [1]. Its identification is not based on chemical similarity but on a strict regulatory requirement for the quality control of Azithromycin API and drug products [2].
| Evidence Dimension | Regulatory Designation (USP/EP) |
|---|---|
| Target Compound Data | Azithromycin N-Oxide (Impurity L) |
| Comparator Or Baseline | Desosaminylazithromycin (Impurity J) and N-Demethylazithromycin (Impurity I) |
| Quantified Difference | Unique identity; requires its own certified reference standard (CRS) for accurate quantitation. |
| Conditions | USP and EP Monographs for Azithromycin and Azithromycin for Injection. |
Why This Matters
Procurement of the correct, specified reference standard is mandatory for releasing product batches; using an unlisted analog will result in method failure and regulatory rejection.
- [1] USP Monographs: Azithromycin. Relative retention times for impurities: desosaminylazithromycin (0.38), N-demethylazithromycin (0.54). USP31-NF26. View Source
- [2] Tecsun Pharma. Azithromycin Related Substance Specifications (Impurity L ≤0.5%). View Source
